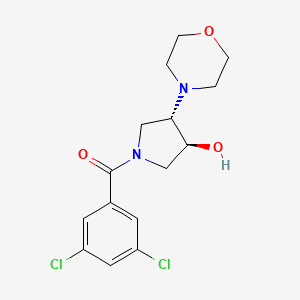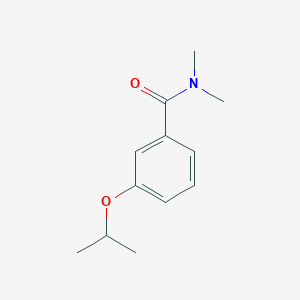
N-1,3-benzodioxol-5-yl-4-benzyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-4-benzyl-1-piperidinecarboxamide, commonly known as BDPC, is a synthetic compound that belongs to the piperidine class of chemicals. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications. BDPC has been shown to exhibit a range of biochemical and physiological effects, making it an interesting candidate for further research.
作用機序
BDPC acts primarily as a dopamine receptor agonist, binding to and activating dopamine receptors in the brain. This results in an increase in dopamine release, which can have a range of effects on the body, including increased motivation, improved mood, and reduced pain perception. BDPC has also been shown to have some affinity for other neurotransmitter receptors, including serotonin and norepinephrine receptors.
Biochemical and Physiological Effects:
BDPC has been shown to exhibit a range of biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced pain perception. It has also been shown to have some antioxidant properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using BDPC in lab experiments is its ability to selectively activate dopamine receptors, which can be useful for studying the effects of dopamine on various physiological processes. However, one limitation is that BDPC can be difficult to synthesize, which may limit its availability for use in experiments.
将来の方向性
There are several potential future directions for research on BDPC. One area of interest is its potential as a treatment for Parkinson's disease, due to its ability to activate dopamine receptors. Another area of interest is its potential as a painkiller, as well as its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of BDPC, as well as its potential as a tool for studying the effects of various chemicals on the body.
合成法
BDPC can be synthesized using a variety of methods, including the traditional Schotten-Baumann reaction, as well as more modern methods such as microwave-assisted synthesis. The most common method involves the reaction of 1,3-benzodioxole with piperidine-4-carboxylic acid, followed by benzyl chloroformate to produce the final product.
科学的研究の応用
BDPC has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and toxicology. In neuroscience, BDPC has been shown to act as a potent dopamine receptor agonist, which may have implications for the treatment of Parkinson's disease. In pharmacology, BDPC has been studied for its potential as a painkiller, as well as its ability to inhibit the growth of cancer cells. In toxicology, BDPC has been used as a tool to study the effects of various chemicals on the body, due to its ability to disrupt normal cellular processes.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-17-6-7-18-19(13-17)25-14-24-18)22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOKMOGIXQLANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)

![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)
![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)
![N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5313348.png)

![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one hydrochloride](/img/structure/B5313381.png)

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)
![2,4-dimethoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5313395.png)